DPC 423 is a synthetic, small molecule belonging to the pyrazole carboxamide class of compounds. [] It acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation Factor Xa. [] DPC 423 plays a critical role in scientific research, particularly in the field of pharmacology and drug development, as a potential therapeutic agent for thrombotic disorders.
The synthesis of DPC 423 involves a multi-step process starting with the optimization of a heterocyclic core (isoxazoline and isoxazole monobasic), which leads to the development of SN429 (2b; fXa Ki = 13 pM). [] The oral bioavailability and pharmacokinetic profile are then improved while maintaining subnanomolar potency and in vitro selectivity by replacing the highly basic benzamidine P1 with a less basic benzylamine moiety. [] Further optimization involves modification of the pyrazole core substitution and the biphenyl P4. []
DPC 423 contains a pyrazole core with various substituents contributing to its specific interactions with the active site of Factor Xa. These substituents include a benzylamine moiety, a 3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl group, and a 3-(trifluoromethyl) group. [] The specific arrangement and properties of these groups contribute to the high potency and selectivity of DPC 423 as a Factor Xa inhibitor.
DPC 423 acts as a potent and selective inhibitor of Factor Xa by binding to its active site and preventing the conversion of prothrombin to thrombin. [] This inhibition disrupts the coagulation cascade, ultimately preventing clot formation. [] The specific interactions between DPC 423 and Factor Xa are responsible for its high potency and selectivity.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4